Cas no 101077-29-6 (1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1))
101077-29-6 structure
Product Name:1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1)
Numero CAS:101077-29-6
MF:C14H20INO
MW:345.219176292419
CID:218762
PubChem ID:461842
Update Time:2025-04-19
1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1)
- 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide
- 9-hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium, iodide
- 1H,5H-Benzo[ij]quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide
- 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide
- 9-Hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]chinolinium, Jodid
- 9-hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium,
- AC1LA4XX
- LS-40277
- 9-(Hydroxymethyl)-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-4-ium iodide
- (1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanol;iodide
- DTXSID10905936
- NSC162054
- 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide
- NSC-162054
- (methyl[?]yl)methanol hydroiodide
- 101077-29-6
-
- Inchi: 1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1
- Chiave InChI: WKZGBPJVYLCXAF-UHFFFAOYSA-M
- Sorrisi: [I-].OCC1C=C2CCC[N+]3(C)CCCC(C=1)=C32
Proprietà calcolate
- Massa esatta: 324.902
- Massa monoisotopica: 345.058957
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 19.9
- LogP: -0.88780
1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1) Letteratura correlata
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
101077-29-6 (1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti